molecular formula C16H22N4O3S3 B2726698 N-[(4-Morpholin-4-ylthian-4-yl)methyl]-2,1,3-benzothiadiazole-4-sulfonamide CAS No. 2380181-63-3

N-[(4-Morpholin-4-ylthian-4-yl)methyl]-2,1,3-benzothiadiazole-4-sulfonamide

Cat. No. B2726698
CAS RN: 2380181-63-3
M. Wt: 414.56
InChI Key: YVAVQUKOQIUCHQ-UHFFFAOYSA-N
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Description

N-[(4-Morpholin-4-ylthian-4-yl)methyl]-2,1,3-benzothiadiazole-4-sulfonamide, also known as MTSB, is a chemical compound that has shown promising results in scientific research. It belongs to the class of benzothiadiazole derivatives and has been studied for its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-[(4-Morpholin-4-ylthian-4-yl)methyl]-2,1,3-benzothiadiazole-4-sulfonamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, N-[(4-Morpholin-4-ylthian-4-yl)methyl]-2,1,3-benzothiadiazole-4-sulfonamide has been shown to induce apoptosis by activating caspases and inhibiting the PI3K/Akt pathway. In neuroprotection, N-[(4-Morpholin-4-ylthian-4-yl)methyl]-2,1,3-benzothiadiazole-4-sulfonamide has been shown to reduce oxidative stress and inflammation by inhibiting the NF-κB pathway.
Biochemical and Physiological Effects:
N-[(4-Morpholin-4-ylthian-4-yl)methyl]-2,1,3-benzothiadiazole-4-sulfonamide has been shown to have various biochemical and physiological effects. In cancer cells, N-[(4-Morpholin-4-ylthian-4-yl)methyl]-2,1,3-benzothiadiazole-4-sulfonamide has been shown to inhibit cell proliferation and induce apoptosis. In neuroprotection, N-[(4-Morpholin-4-ylthian-4-yl)methyl]-2,1,3-benzothiadiazole-4-sulfonamide has been shown to reduce oxidative stress and inflammation. Additionally, N-[(4-Morpholin-4-ylthian-4-yl)methyl]-2,1,3-benzothiadiazole-4-sulfonamide has been shown to have antibacterial activity against various strains of bacteria.

Advantages and Limitations for Lab Experiments

N-[(4-Morpholin-4-ylthian-4-yl)methyl]-2,1,3-benzothiadiazole-4-sulfonamide has several advantages for lab experiments. It is relatively easy to synthesize and has shown promising results in various fields of research. However, there are also limitations to using N-[(4-Morpholin-4-ylthian-4-yl)methyl]-2,1,3-benzothiadiazole-4-sulfonamide in lab experiments. Its mechanism of action is not fully understood, and its potential side effects are not well known.

Future Directions

There are several future directions for the research of N-[(4-Morpholin-4-ylthian-4-yl)methyl]-2,1,3-benzothiadiazole-4-sulfonamide. In cancer research, N-[(4-Morpholin-4-ylthian-4-yl)methyl]-2,1,3-benzothiadiazole-4-sulfonamide could be further studied for its potential use in combination with other chemotherapy drugs. In neuroprotection, N-[(4-Morpholin-4-ylthian-4-yl)methyl]-2,1,3-benzothiadiazole-4-sulfonamide could be studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, the antibacterial activity of N-[(4-Morpholin-4-ylthian-4-yl)methyl]-2,1,3-benzothiadiazole-4-sulfonamide could be further studied for its potential use in treating bacterial infections.
Conclusion:
In conclusion, N-[(4-Morpholin-4-ylthian-4-yl)methyl]-2,1,3-benzothiadiazole-4-sulfonamide is a promising compound that has shown potential applications in various fields of research. Its synthesis method is relatively easy, and it has shown promising results in inhibiting cancer cell growth, reducing oxidative stress and inflammation, and as an antibacterial agent. However, more research is needed to fully understand its mechanism of action and potential side effects.

Synthesis Methods

The synthesis of N-[(4-Morpholin-4-ylthian-4-yl)methyl]-2,1,3-benzothiadiazole-4-sulfonamide involves the reaction of 2-aminothiophenol with 4-chlorobenzene-1-sulfonyl chloride in the presence of triethylamine. The resulting product is then treated with morpholine and formaldehyde to obtain N-[(4-Morpholin-4-ylthian-4-yl)methyl]-2,1,3-benzothiadiazole-4-sulfonamide. The purity of the compound can be confirmed using various analytical techniques such as NMR spectroscopy and HPLC.

Scientific Research Applications

N-[(4-Morpholin-4-ylthian-4-yl)methyl]-2,1,3-benzothiadiazole-4-sulfonamide has been studied for its potential applications in various fields such as cancer research, neuroprotection, and as an antibacterial agent. In cancer research, N-[(4-Morpholin-4-ylthian-4-yl)methyl]-2,1,3-benzothiadiazole-4-sulfonamide has shown promising results in inhibiting the growth of cancer cells by inducing apoptosis. It has also been studied for its potential use in neuroprotection by reducing oxidative stress and inflammation. Additionally, N-[(4-Morpholin-4-ylthian-4-yl)methyl]-2,1,3-benzothiadiazole-4-sulfonamide has shown antibacterial activity against various strains of bacteria.

properties

IUPAC Name

N-[(4-morpholin-4-ylthian-4-yl)methyl]-2,1,3-benzothiadiazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O3S3/c21-26(22,14-3-1-2-13-15(14)19-25-18-13)17-12-16(4-10-24-11-5-16)20-6-8-23-9-7-20/h1-3,17H,4-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVAVQUKOQIUCHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCC1(CNS(=O)(=O)C2=CC=CC3=NSN=C32)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{[4-(morpholin-4-yl)thian-4-yl]methyl}-2,1,3-benzothiadiazole-4-sulfonamide

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